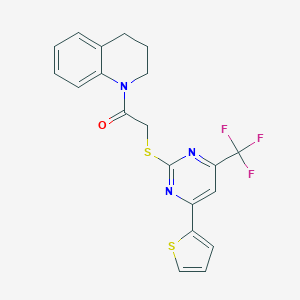
N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-fluorophenyl)ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(benzenesulfonyl)-2,2,2-trichloro-N-(2-fluorophenyl)ethanimidamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as BTF, and it has been found to have a range of interesting properties that make it useful for a variety of applications. In
Wirkmechanismus
The mechanism of action of BTF is not fully understood, but researchers have proposed several possible mechanisms. One proposed mechanism is that BTF inhibits the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. By inhibiting this enzyme, BTF may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that BTF has a range of biochemical and physiological effects. For example, BTF has been found to induce apoptosis (programmed cell death) in cancer cells. Additionally, BTF has been found to inhibit the growth and proliferation of cancer cells. These effects make BTF a promising candidate for the development of new cancer treatments.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BTF in lab experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, BTF has been extensively studied, so there is a wealth of information available on its properties and potential applications. However, one limitation of using BTF in lab experiments is that its mechanism of action is not fully understood, so researchers may need to conduct additional studies to fully understand its effects.
Zukünftige Richtungen
There are several potential future directions for research on BTF. One area of research could focus on further elucidating the mechanism of action of BTF. By better understanding how BTF works, researchers may be able to develop more effective treatments for cancer. Additionally, researchers could investigate the potential use of BTF in combination with other drugs to enhance its anti-tumor activity. Finally, researchers could explore the potential use of BTF in other areas of medicine, such as the treatment of inflammatory diseases.
Synthesemethoden
The synthesis of BTF is a complex process that involves several steps. The first step involves the reaction of 2-chloro-N-(2-fluorophenyl)ethanimidamide with benzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction produces N-(benzenesulfonyl)-2-chloro-N-(2-fluorophenyl)ethanimidamide. The next step involves the reaction of this intermediate with thionyl chloride, which results in the formation of N-(benzenesulfonyl)-2,2,2-trichloro-N-(2-fluorophenyl)ethanimidamide (BTF).
Wissenschaftliche Forschungsanwendungen
BTF has been extensively studied for its potential use in scientific research. One of the primary applications of BTF is in the field of medicinal chemistry. Researchers have found that BTF has a range of interesting properties that make it useful for the development of new drugs. For example, BTF has been found to have anti-tumor activity, making it a potential candidate for the development of new cancer treatments.
Eigenschaften
Molekularformel |
C14H10Cl3FN2O2S |
|---|---|
Molekulargewicht |
395.7 g/mol |
IUPAC-Name |
N//'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-fluorophenyl)ethanimidamide |
InChI |
InChI=1S/C14H10Cl3FN2O2S/c15-14(16,17)13(19-12-9-5-4-8-11(12)18)20-23(21,22)10-6-2-1-3-7-10/h1-9H,(H,19,20) |
InChI-Schlüssel |
AQNAWFNTYSFZJQ-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)S(=O)(=O)/N=C(\C(Cl)(Cl)Cl)/NC2=CC=CC=C2F |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C(C(Cl)(Cl)Cl)NC2=CC=CC=C2F |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C(C(Cl)(Cl)Cl)NC2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-thienylmethyl)propanamide](/img/structure/B284303.png)
![N-(4-fluorobenzyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284304.png)
![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B284305.png)

![2-[2-(4-Phenyl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-propionylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid amide](/img/structure/B284309.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propan-1-one](/img/structure/B284310.png)
![N-(4-methylbenzyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284311.png)

![N-(4-methoxybenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284315.png)
![N-(1-phenylethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284316.png)


![N-(4-fluorobenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284320.png)
![N-(4-bromophenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284324.png)
